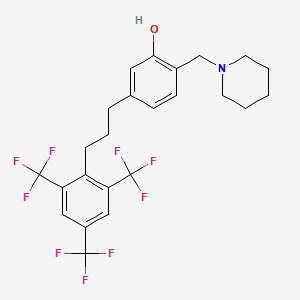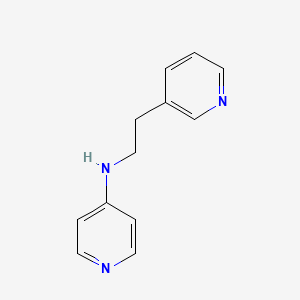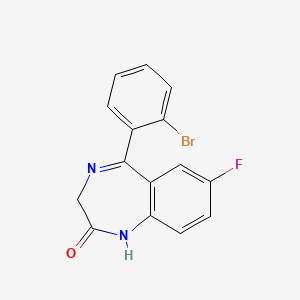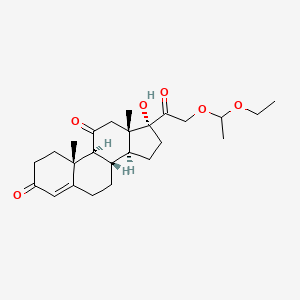![molecular formula C11H9N5O7 B13853630 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is a novel phenyl derivative known for its potential pharmaceutical applications. This compound is particularly noted for its ability to regulate mitochondrial activity, reduce adiposity, and treat diseases such as diabetes and diabetes-associated complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves several steps, starting with the preparation of the imidazole ring and subsequent functionalization. The reaction conditions typically include the use of nitro and phenoxy groups to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amine derivatives, while substitution reactions can yield a variety of functionalized imidazole compounds .
Scientific Research Applications
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on mitochondrial activity and energy metabolism.
Medicine: Investigated for its potential to treat diabetes, obesity, and related metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves its interaction with mitochondrial pathways. The compound is believed to regulate mitochondrial activity by modulating the electron transport chain and influencing energy expenditure. This regulation helps in reducing adiposity and managing metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole derivatives with different substituents.
- Other nitroimidazole derivatives with varying functional groups .
Uniqueness
What sets this compound apart is its specific combination of nitro and phenoxy groups, which confer unique properties in terms of mitochondrial regulation and metabolic effects. This makes it a promising candidate for further research and development in pharmaceutical applications .
Properties
Molecular Formula |
C11H9N5O7 |
|---|---|
Molecular Weight |
323.22 g/mol |
IUPAC Name |
5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C11H9N5O7/c1-13-8(5-12-11(13)16(21)22)6-23-10-3-2-7(14(17)18)4-9(10)15(19)20/h2-5H,6H2,1H3 |
InChI Key |
LRJQZGXEGNOHBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
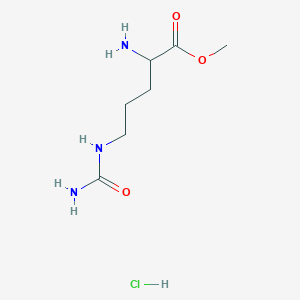
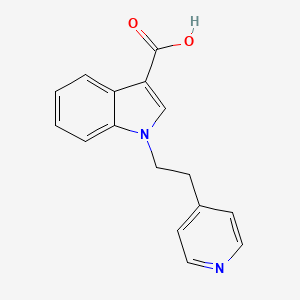
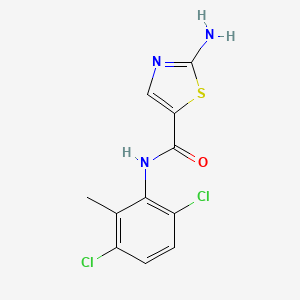

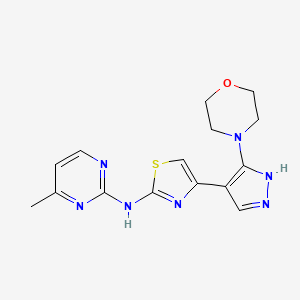
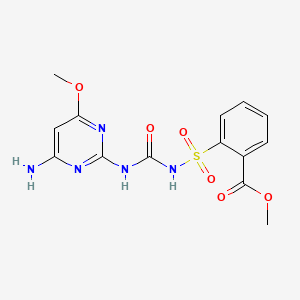
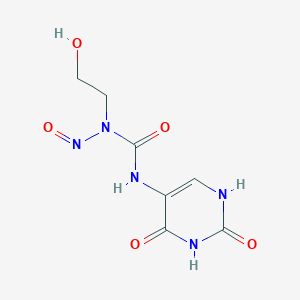
![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
